![molecular formula C114H199N41O31 B039444 Hiv (GP120) fragment (308-331) CAS No. 115416-08-5](/img/structure/B39444.png)
Hiv (GP120) fragment (308-331)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of HIV (GP120) fragment (308-331) and related peptides, such as fragment 579-601 of HIV-gp41 or fragments 421-438 of the HIV-gp120, involves chemical methods that enable the incorporation of unnatural amino acids, backbone modifications, and the production of dimerized peptides through cysteine oxidation. This process facilitates their conjugation to carrier proteins like keyhole limpet hemocyanin for immunogenic purposes (Justiz-Vaillant, 2020).
Molecular Structure Analysis
Structural analysis of related HIV gp120 envelope glycoproteins has been conducted through various methods, including X-ray crystallography. Such studies reveal the gp120's ability to form trimers consisting of gp120 and gp41 fragments, crucial for viral infection. The structural determination of these proteins, fully glycosylated and in their unliganded conformation, provides insights into their complex molecular architecture and interaction mechanisms with host cells (Chen et al., 2005).
Chemical Reactions and Properties
The chemical properties of the HIV (GP120) fragment (308-331) and its derivatives can be explored through the conjugation reactions, as mentioned. The dimerization of these peptides enhances their chemical reactivity, allowing for efficient conjugation to carrier proteins, which is essential for vaccine development and immunological studies.
Physical Properties Analysis
Investigations into the physical properties of gp120 fragments, including the HIV (GP120) fragment (308-331), focus on their structural conformation, stability, and interactions with other molecules. For instance, NMR and MD simulation studies on gp120 and gp41 fragments have shown that these peptides can adopt specific conformations in different environments, which might influence their immunogenic properties and interactions with receptors on host cells (Kanyalkar et al., 2004).
Scientific Research Applications
Monoclonal Antibodies Development : Burton et al. (1991) generated a large array of human monoclonal antibodies against HIV surface glycoprotein gp120. This research aids in passive immunization evaluations for AIDS therapy, highlighting the potential of these antibodies in medical applications (Burton et al., 1991).
Phage Antibody Library Screening : Hong-bin (2009) demonstrated that ScFv fragments specific to HIV-gp120 could be successfully selected using recombinant phage antibody library screening. This finding opens avenues for new preventive and therapeutic strategies for AIDS (Song Hong-bin, 2009).
Vaccine Development : Research by Robey et al. (1986) suggested that a gp120 subunit vaccine against HIV is theoretically feasible, as it induces neutralizing antibodies in various animal models. This insight is significant for vaccine development strategies against HIV (Robey et al., 1986).
Computer Modeling for Drug Development : Andrianov et al. (2011) utilized computer modeling of the HIV-1 gp120 V3 loop to identify potential targets for designing novel antiviral agents. This approach is crucial in developing potent and broad antiviral agents to combat HIV (Andrianov et al., 2011).
Understanding HIV Entry Mechanisms : Kwong et al. (1998) explored the structure of HIV-1 gp120 complexed with CD4 and a neutralizing antibody. Their findings revealed mechanisms for immune evasion and provided insights into HIV entry into cells, crucial for developing therapeutic strategies (Kwong et al., 1998).
Neurological Impact Research : Hill et al. (1993) showed that HIV envelope protein gp120 contributes to neurological and neuropsychiatric impairment in HIV-infected children. Their research provides a basis for understanding the broader impacts of HIV infection (Hill et al., 1993).
Safety And Hazards
While specific safety and hazard information for the HIV (GP120) fragment (308-331) is not provided in the available resources, general precautions for handling peptides should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H199N41O31/c1-14-57(7)85(105(181)136-54-83(165)166)149-98(174)67(32-21-23-41-115)138-81(163)52-134-104(180)86(58(8)15-2)152-110(186)90(63(13)158)154-106(182)84(56(5)6)148-100(176)73(48-64-30-19-18-20-31-64)145-91(167)61(11)137-94(170)68(35-26-44-130-112(123)124)139-80(162)51-133-103(179)76-38-29-47-155(76)82(164)53-135-93(169)66(34-25-43-129-111(121)122)140-97(173)72(39-40-77(118)159)144-108(184)87(59(9)16-3)150-99(175)71(37-28-46-132-114(127)128)142-107(183)88(60(10)17-4)151-102(178)75(55-156)147-96(172)69(33-22-24-42-116)141-95(171)70(36-27-45-131-113(125)126)143-109(185)89(62(12)157)153-101(177)74(50-79(120)161)146-92(168)65(117)49-78(119)160/h18-20,30-31,56-63,65-76,84-90,156-158H,14-17,21-29,32-55,115-117H2,1-13H3,(H2,118,159)(H2,119,160)(H2,120,161)(H,133,179)(H,134,180)(H,135,169)(H,136,181)(H,137,170)(H,138,163)(H,139,162)(H,140,173)(H,141,171)(H,142,183)(H,143,185)(H,144,184)(H,145,167)(H,146,168)(H,147,172)(H,148,176)(H,149,174)(H,150,175)(H,151,178)(H,152,186)(H,153,177)(H,154,182)(H,165,166)(H4,121,122,129)(H4,123,124,130)(H4,125,126,131)(H4,127,128,132)/t57-,58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-,88-,89-,90-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEZUJKCGLFCJM-AULMXMCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H199N41O31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2640.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nntrksiriqrgpgrafvtigkig |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.